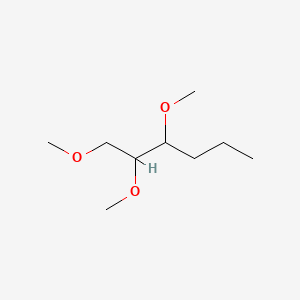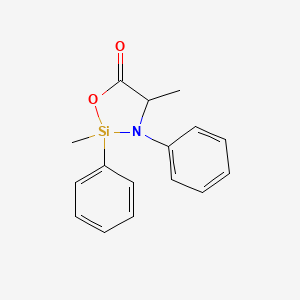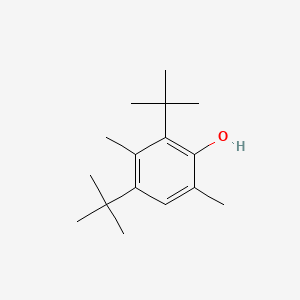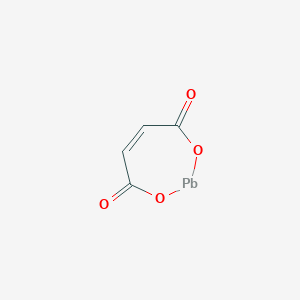![molecular formula C10H21N3 B13811668 2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Methyl-3,9-diazabicyclo[331]nonan-3-yl)ethanamine is a bicyclic amine compound characterized by its unique structure, which includes a diazabicyclo[331]nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine typically involves the formation of the bicyclic core followed by the introduction of the ethanamine side chain. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo[3.3.1]nonane structure. This is followed by functionalization to introduce the ethanamine group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine: A closely related compound with similar structural features.
9-Azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs: These compounds share the bicyclic core and have been studied for their biological activity.
Uniqueness
2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine side chain.
Properties
Molecular Formula |
C10H21N3 |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine |
InChI |
InChI=1S/C10H21N3/c1-12-9-3-2-4-10(12)8-13(7-9)6-5-11/h9-10H,2-8,11H2,1H3 |
InChI Key |
LGDXJCRFLQAFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1CN(C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)




![N-Butanol,[1-14C]](/img/structure/B13811629.png)





